Chloroacetic acid-2-13C

Overview

Description

Chloroacetic acid-2-13C is a stable, isotopically labeled form of chloroacetic acid (CAA) that has been used in scientific research for over a decade. It is a versatile compound that has been used in a variety of applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Environmental Monitoring and Remediation

Analysis of Herbicide Toxicity : Chlorinated acetic acids, like 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact, particularly in terms of toxicity and mutagenicity. These studies contribute to understanding the ecological risks associated with the use of chlorinated herbicides and inform remediation strategies to mitigate their effects on non-target species and water systems (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Distribution of Trichloroacetic Acid : Research on trichloroacetic acid, a related chlorinated acetic acid, highlights its widespread distribution in the environment, including forest soils and aquatic systems. This research underscores the need for effective environmental monitoring and the development of strategies for reducing the release of chlorinated compounds into ecosystems (Mcculloch, 2002).

Clinical and Biomedical Research

Use of Stable Isotopes in Clinical Research : Stable isotopes, including 13C-labelled compounds, play a crucial role in clinical research by providing safe and non-invasive methods for studying metabolic pathways, diagnosing diseases, and investigating the pharmacokinetics of drugs. The use of 13C-labelled chloroacetic acid derivatives could potentially extend to these areas, offering insights into biochemical processes and therapeutic mechanisms (Halliday & Rennie, 1982).

Pharmacokinetic Models for Chlorinated Solvents : Physiologically based pharmacokinetic (PBPK) models for trichloroethylene and its metabolites, including trichloroacetic acid, illustrate the complex metabolism of chlorinated solvents in the body. Such models are instrumental in assessing health risks, understanding the mechanisms of action, and guiding therapeutic interventions for exposure to chlorinated compounds (Fisher, 2000).

Safety and Hazards

Chloroacetic acid-2-13C is classified as an extremely hazardous substance . It is toxic when ingested, inhaled, or absorbed through the skin . It is also combustible and corrosive . Safety precautions include avoiding contact with skin, eyes, or clothing, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

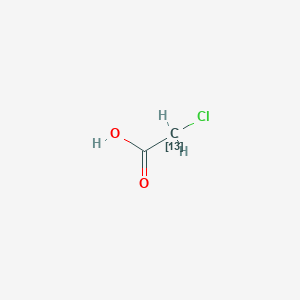

Chloroacetic Acid-2-13C is a chemical compound with the linear formula Cl13CH2CO2H

Biochemical Pathways

One study mentions that carboxymethyl chitosan derivatives, which can be synthesized using chloroacetic acid, have been used in various biomedical applications, suggesting that this compound may indirectly influence several biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its solid form, melting point of 60-63 °c, boiling point of 189 °c, and density of 1596 g/mL can influence its pharmacokinetic behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity can be affected by factors such as pH and temperature. Moreover, its safety information indicates that it is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, and Skin Corr. 1B , suggesting that it should be handled with care to prevent environmental contamination.

Properties

IUPAC Name |

2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583924 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-47-2 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1633-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)